molecular formula C6H4FI B12417708 4-Fluoroiodobenzene-13C6

4-Fluoroiodobenzene-13C6

Cat. No.: B12417708
M. Wt: 227.955 g/mol
InChI Key: KGNQDBQYEBMPFZ-IDEBNGHGSA-N
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Description

4-Fluoroiodobenzene-13C6 is a compound where the benzene ring is substituted with both fluorine and iodine atoms, and the carbon atoms in the benzene ring are labeled with the isotope carbon-13. This labeling makes it particularly useful in various scientific research applications, especially in the field of drug development and pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoroiodobenzene-13C6 typically involves the halogenation of benzene derivatives. One common method is the iodination of fluorobenzene using iodine and a suitable oxidizing agent under controlled conditions. The carbon-13 labeling is achieved by using carbon-13 labeled benzene as the starting material .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoroiodobenzene-13C6 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzene derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .

Scientific Research Applications

Environmental Monitoring

4-Fluoroiodobenzene-13C6 is utilized as a standard for detecting environmental pollutants. Its stable isotope labeling allows for precise tracking of pollutants in air, water, soil, and food systems. The compound's isotopic signature aids in distinguishing between natural and anthropogenic sources of pollution, facilitating better environmental assessments and regulatory compliance .

Table 1: Environmental Applications of this compound

Application AreaDescription
Air Quality MonitoringUsed to trace volatile organic compounds (VOCs) in atmospheric studies.
Water Quality AssessmentActs as a tracer in hydrological studies to assess contamination sources.
Soil Pollution DetectionHelps identify the presence and concentration of persistent organic pollutants.

Pharmacological Research

In pharmacology, this compound serves as a valuable tracer in drug metabolism studies. Its incorporation into pharmaceutical compounds allows researchers to monitor metabolic pathways and the distribution of drugs within biological systems. This application is particularly relevant in the development of new therapeutic agents where understanding the pharmacokinetics is crucial .

Case Study: Drug Metabolism Analysis

A study utilized this compound to investigate the metabolic fate of a novel anti-cancer drug. The isotopic labeling enabled researchers to track the drug's transformation and elimination from the body, providing insights into its efficacy and safety profile.

Organic Synthesis

The compound is also significant in organic synthesis as a precursor for various chemical reactions, including cross-coupling reactions. It can be employed in the synthesis of fluorinated compounds, which are essential in developing agrochemicals and pharmaceuticals .

Table 2: Synthetic Applications of this compound

Reaction TypeDescription
Cross-Coupling ReactionsUsed to synthesize complex organic molecules.
Fluorination ReactionsActs as a fluorinating agent in chemical synthesis.

Radiotracer Development

In nuclear medicine, derivatives of this compound are being explored as radiotracers for positron emission tomography (PET). The incorporation of radioactive isotopes alongside stable isotopes allows for enhanced imaging capabilities, enabling better visualization of metabolic processes within the body .

Case Study: PET Imaging

Research has shown that using radiolabeled derivatives of this compound can improve the detection rates of specific tumors during PET scans, making it a promising candidate for clinical applications.

Mechanism of Action

The mechanism of action of 4-Fluoroiodobenzene-13C6 involves its incorporation into larger molecules where it can act as a tracer. The carbon-13 labeling allows for precise tracking of the compound through various biological pathways using techniques like NMR spectroscopy. This helps in understanding the pharmacokinetics and metabolic profiles of drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-Fluoroiodobenzene-13C6 lies in its carbon-13 labeling, which makes it an invaluable tool in research applications requiring precise tracking and quantitation. This isotopic labeling distinguishes it from other similar compounds and enhances its utility in scientific studies .

Biological Activity

4-Fluoroiodobenzene-13C6 is a stable isotope-labeled compound that has garnered attention for its applications in biological and medicinal chemistry, particularly as a radiotracer in positron emission tomography (PET) and in various synthetic pathways. This article delves into its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • SMILES : Fc1ccc(I)cc1
  • InChI Key : KGNQDBQYEBMPFZ-UHFFFAOYSA-N

This compound consists of a benzene ring substituted with a fluorine atom and an iodine atom, with the carbon atoms labeled with the stable isotope 13C^{13}C. Its molecular formula is C6H4FIC_6H_4FI.

Synthesis Methods

The synthesis of this compound typically involves several steps, including the introduction of fluorine and iodine into the aromatic system. A common method includes:

  • Starting Material : 13C-labeled benzene.
  • Reagents : Fluorinating agents (e.g., HF or F2) and iodinating agents (e.g., I2).
  • Reaction Conditions : The reactions are usually carried out under controlled temperatures to optimize yields.

The detailed synthesis can be found in various patents and research articles focusing on isotope-labeled compounds .

The biological activity of this compound primarily revolves around its role as a radiotracer. It participates in metabolic processes in vivo, allowing researchers to track biological pathways through imaging techniques such as PET. The presence of fluorine enhances its utility in radiochemistry due to its favorable decay properties.

Case Studies

  • In Vivo Imaging : A study demonstrated the use of this compound in PET imaging to assess tumor metabolism. The compound was administered to mice bearing tumors, and its uptake was monitored over time, revealing significant insights into tumor biology and response to therapies .
  • Drug Development : Research has shown that 4-Fluoroiodobenzene derivatives can inhibit certain enzymes involved in cancer progression. For instance, compounds derived from this structure were tested against kinases associated with tumor growth, exhibiting promising inhibitory activity .

Table 1: Biological Activity Summary of this compound

Activity TypeDescriptionReference
In Vivo ImagingUsed as a PET tracer for tracking metabolic processes
Enzyme InhibitionPotential inhibitor of cancer-related kinases
Synthesis ApplicationsBuilding block for various radiochemical syntheses

Properties

Molecular Formula

C6H4FI

Molecular Weight

227.955 g/mol

IUPAC Name

1-fluoro-4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene

InChI

InChI=1S/C6H4FI/c7-5-1-3-6(8)4-2-5/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

KGNQDBQYEBMPFZ-IDEBNGHGSA-N

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1F)I

Canonical SMILES

C1=CC(=CC=C1F)I

Origin of Product

United States

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